Tripalmitolein

Catalog No.
S634212
CAS No.
20246-55-3
M.F
C51H92O6
M. Wt
801.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripalmitolein

CAS Number

20246-55-3

Product Name

Tripalmitolein

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate

Molecular Formula

C51H92O6

Molecular Weight

801.3 g/mol

InChI

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21-

InChI Key

SKGWNZXOCSYJQL-BUTYCLJRSA-N

SMILES

Array

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC

The exact mass of the compound Tripalmitolein is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Tripalmitolein (CAS 20246-55-3) is a structurally uniform homotriglyceride comprising a glycerol backbone esterified with three monounsaturated palmitoleic acid (C16:1, cis-9) chains. Unlike its fully saturated analog, tripalmitin, the presence of cis-9 double bonds significantly depresses its phase transition temperature, rendering it a highly hydrophobic liquid at physiological and room temperatures [1]. In industrial and scientific procurement, tripalmitolein is primarily sourced as an analytical reference standard for complex lipidomics workflows and as a functional neutral lipid excipient. Its specific chain length and unsaturation profile make it a critical structural component for tuning the internal fluidity of lipid nanoparticles (LNPs) and modulating the release kinetics of multivesicular liposomes (MVLs).

Substituting tripalmitolein with more common triglycerides compromises both analytical accuracy and formulation performance. In mass spectrometry-based lipidomics, substituting with triolein (C18:1) introduces severe signal overlap with endogenous mammalian and plant lipids, destroying baseline calibration and quantification accuracy [1]. In nanoparticle engineering, replacing tripalmitolein with saturated analogs like tripalmitin or trimyristin results in a solid, crystalline lipid core at 37°C, which drastically reduces the solubilization capacity and encapsulation efficiency for hydrophobic payloads. Furthermore, in multivesicular liposome (MVL) formulations, substituting tripalmitolein with short-chain neutral lipids like tricaprylin shifts the drug release profile from a controlled, sustained rate to an undesirable rapid burst [2].

Mass Spectrometry Resolution: Avoiding Endogenous Signal Overlap

In advanced LC-MS/MS and direct-infusion lipidomics, tripalmitolein (C48:3) serves as a superior internal standard compared to triolein (C54:3). Because biological matrices are heavily dominated by endogenous C18:1 and mixed C16:0/C18:1 triglycerides, utilizing triolein as a standard leads to severe isobaric interference [1]. Tripalmitolein provides a distinct m/z ratio and chromatographic retention time, enabling precise baseline calibration, sub-part-per-million mass measurement accuracy, and unambiguous C=C bond localization via post-column epoxidation [2].

Evidence DimensionSignal overlap with endogenous mammalian/plant TAGs
Target Compound DataTripalmitolein (C48:3): Negligible overlap, distinct m/z and retention time
Comparator Or BaselineTriolein (C54:3): High overlap (highly abundant endogenous lipid)
Quantified DifferenceEliminates isobaric interference, enabling precise absolute quantification and structural elucidation
ConditionsLC-ESI-MS/MS and direct-infusion FT-ICR MS of complex biological lipid extracts

Procuring tripalmitolein as an internal standard is mandatory for accurate quantification of complex triglyceride mixtures where endogenous C18:1 lipids dominate.

LNP Core Engineering: Maximizing Hydrophobic Payload Encapsulation

When formulating lipid nanoparticles (LNPs) to encapsulate highly hydrophobic agents, such as iron oxide nanoparticles (IONPs) or lipophilic APIs, the internal fluidity of the core lipid is paramount. Tripalmitolein maintains a fluid hydrophobic environment at physiological temperatures (37°C) due to its cis-9 double bonds. In contrast, saturated analogs like tripalmitin or trimyristin form rigid crystalline cores [1]. This liquid state prevents the premature expulsion of hydrophobic payloads during lipid crystallization, allowing for significantly higher solubilization and loading capacities.

Evidence DimensionCore fluidity and hydrophobic payload solubilization at 37°C
Target Compound DataTripalmitolein: Fluid core, high encapsulation capacity
Comparator Or BaselineTripalmitin / Trimyristin: Solid crystalline core, restricted payload capacity
Quantified DifferenceMaintains a liquid state at physiological temperatures, preventing payload expulsion driven by lipid crystallization
ConditionsLNP formulation (e.g., 72/25/3 core-lipid/POPC/PEG-DSPE molar ratio) at physiological temperature

Selecting tripalmitolein over saturated triglycerides prevents premature payload expulsion and maximizes the loading capacity of hydrophobic nanomedicines.

Sustained Release Modulation in Multivesicular Liposomes

In the manufacture of multivesicular liposomes (MVLs), neutral lipids are required to stabilize the internal aqueous chambers and dictate the release kinetics of the encapsulated drug. Tripalmitolein acts as a highly effective slow-release neutral lipid. Compared to fast-release short-chain lipids like tricaprylin, incorporating tripalmitolein significantly extends the in vivo release duration of biologically active compounds[1]. Its specific C16:1 chain structure provides an optimal balance of membrane integration and phase behavior to sustain structural integrity.

Evidence DimensionIn vivo release kinetic profile
Target Compound DataTripalmitolein: Acts as a slow-release neutral lipid
Comparator Or BaselineTricaprylin (C8:0): Acts as a fast-burst release neutral lipid
Quantified DifferenceShifts the release profile from rapid to sustained when utilized at molar ratios of 0.01 to 0.21 of total lipids
ConditionsMVL formulation encapsulating active compounds for in vivo administration

For formulators designing sustained-release injectables, tripalmitolein is a critical structural excipient to tune and prolong drug release kinetics.

Internal Standard for High-Resolution Lipidomics

Tripalmitolein is the preferred internal standard in LC-MS/MS and FT-ICR MS workflows for quantifying complex biological triglyceride mixtures. Its distinct C48:3 profile avoids the severe endogenous interference associated with triolein, ensuring accurate baseline calibration and facilitating advanced structural elucidation techniques like C=C bond localization [1].

Fluid Core Matrix for Hydrophobic Nanoparticle Encapsulation

In the development of advanced nanomedicines, tripalmitolein is utilized as the fluid core lipid in LNPs designed to carry highly hydrophobic payloads, such as iron oxide nanoparticles (IONPs) for MRI contrast or lipophilic small molecule drugs. Its low phase transition temperature ensures a stable, liquid hydrophobic environment that maximizes encapsulation efficiency [2].

Sustained-Release Multivesicular Liposome (MVL) Formulation

Tripalmitolein is incorporated as a critical neutral lipid component in the formulation of MVLs. By acting as a slow-release modulator, it stabilizes the liposomal structure and prolongs the in vivo release kinetics of encapsulated hydrophilic active pharmaceutical ingredients, outperforming short-chain neutral lipids[3].

Physical Description

Solid

XLogP3

19.1

Hydrogen Bond Acceptor Count

6

Exact Mass

800.68939065 Da

Monoisotopic Mass

800.68939065 Da

Heavy Atom Count

57

UNII

N9836937KG

Other CAS

30773-83-2

Wikipedia

Tripalmitolein

Use Classification

Cosmetics -> Emollient; Refatting

Dates

Last modified: 08-15-2023

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